1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
CAS No.: 1373232-56-4
Cat. No.: VC2877369
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1373232-56-4 |
---|---|
Molecular Formula | C10H12N2O4 |
Molecular Weight | 224.21 g/mol |
IUPAC Name | dimethyl 2-(3-aminopyridin-2-yl)propanedioate |
Standard InChI | InChI=1S/C10H12N2O4/c1-15-9(13)7(10(14)16-2)8-6(11)4-3-5-12-8/h3-5,7H,11H2,1-2H3 |
Standard InChI Key | JWNXVZVRRUSJQJ-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1=C(C=CC=N1)N)C(=O)OC |
Canonical SMILES | COC(=O)C(C1=C(C=CC=N1)N)C(=O)OC |
Introduction
Structural Characteristics and Chemical Identity
1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is an organic compound featuring a pyridine ring with an amino group at the 3-position, connected to a malonate (propanedioate) moiety at the 2-position. The malonate group contains two methyl ester functionalities, creating a structure with multiple reactive sites and potential for further derivatization.
Chemical and Physical Properties
The compound belongs to the family of substituted pyridines and malonates, combining the properties of both structural elements. The amino group at the 3-position of the pyridine ring distinguishes it from similar compounds, such as its nitro-substituted analog dimethyl 2-(5-nitropyridin-2-yl)malonate. The presence of the amino group significantly alters the electron distribution within the molecule, affecting its reactivity and potential applications.
Molecular Identification Data
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₂O₄ |
Molecular Weight | 224.21 g/mol |
Physical State | Crystalline solid (predicted) |
Solubility | Likely soluble in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and moderately soluble in alcohols |
Spectroscopic Features | Expected ¹H NMR signals for aromatic protons (δ ~7.0-8.5 ppm), methyl ester groups (δ ~3.7-3.8 ppm), and amino protons (δ ~4.0-5.0 ppm, broad) |
The structural features include a pyridine ring with an electron-donating amino group at position 3, which increases electron density in the aromatic system compared to nitro-substituted analogs. The malonate group at position 2 introduces carboxylic ester functionalities that can participate in various chemical transformations.
Synthetic Methodologies
The synthesis of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate can be approached through multiple synthetic routes, leveraging the reactivity of pyridine derivatives and malonate esters.
Primary Synthetic Pathways
One potential synthetic route involves the reaction of 2-halo-3-aminopyridine with dimethyl malonate under basic conditions. This nucleophilic aromatic substitution reaction would follow similar principles to the synthesis of related compounds such as dimethyl 2-(5-nitropyridin-2-yl)malonate, which typically employs 2-chloro-5-nitropyridine as a starting material.
Alternatively, the compound could be synthesized through reduction of a nitro precursor. This approach would involve:
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Synthesis of dimethyl 2-(3-nitropyridin-2-yl)propanedioate through nucleophilic substitution
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Selective reduction of the nitro group to an amino group using appropriate reducing agents
Reaction Conditions and Considerations
The nucleophilic substitution reaction typically requires:
Parameter | Typical Conditions |
---|---|
Base | Sodium hydride, potassium carbonate, or potassium tert-butoxide |
Solvent | Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) |
Temperature | 70-100°C |
Reaction Time | 4-24 hours |
Atmosphere | Inert (nitrogen or argon) |
For the reduction of a nitro precursor to obtain the amino derivative, suitable conditions include:
Reducing System | Conditions | Notes |
---|---|---|
H₂/Pd-C | Room temperature, atmospheric pressure or moderate pressure | Mild conditions, high selectivity |
Tin(II) chloride | Reflux in ethanol or ethyl acetate, acidic conditions | Good functional group tolerance |
Iron/acetic acid | Moderate temperature (50-70°C) | Economical for larger scale |
Sodium dithionite | Aqueous/organic biphasic system, room temperature | Environmentally friendly option |
Each method presents different advantages regarding yield, selectivity, and functional group compatibility.
Chemical Reactivity Profile
The reactivity of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is governed by the presence of three key functional groups: the aromatic pyridine ring, the amino group, and the malonate diesters.
Reactions Involving the Amino Group
The amino group at the 3-position of the pyridine ring can participate in various transformations:
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Diazotization to form diazonium salts, which can undergo further transformations such as Sandmeyer reactions
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Acylation with acid chlorides or anhydrides to form amides
-
Reductive amination with aldehydes or ketones
-
Formation of imines through condensation with carbonyl compounds
These reactions provide pathways for further functionalization and can be used to introduce diverse structural modifications.
Reactions Involving the Malonate Group
The malonate moiety offers additional reactive sites:
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Hydrolysis of the methyl esters under acidic or basic conditions to form the corresponding carboxylic acids
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Transesterification to form different ester derivatives
-
Decarboxylation reactions, particularly after mono-hydrolysis, to yield simpler structures
-
Nucleophilic addition reactions at the carbonyl groups
Reaction Matrix
The following table summarizes key reactions and their expected products:
Reaction Type | Reagents | Expected Products | Potential Applications |
---|---|---|---|
Ester Hydrolysis | NaOH or KOH in aqueous methanol | 2-(3-aminopyridin-2-yl)propanedioic acid | Precursor for decarboxylation reactions |
Selective Reduction | LiAlH₄ or NaBH₄ | Alcohol derivatives | Building blocks for more complex structures |
Amide Formation | Amines, HATU or EDC coupling agents | Amide derivatives | Peptide-like structures |
Diazotization | NaNO₂, HCl, low temperature | Diazonium intermediates | Precursors for halogenation, cyanation |
Decarboxylation | Heat, after mono-hydrolysis | Simplified carboxylic acid derivatives | More stable compounds with reduced functionality |
Applications in Scientific Research
The structural features of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate make it potentially valuable in various scientific disciplines.
Medicinal Chemistry Applications
In medicinal chemistry, similar aminopyridine derivatives have been investigated for various biological activities:
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As scaffolds for kinase inhibitors, including extracellular signal-related kinase inhibitors, which have implications in cancer research
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As building blocks for compounds with potential antimicrobial activity
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In the development of central nervous system active compounds, leveraging the properties of the aminopyridine moiety
The presence of both hydrogen bond donors (amino group) and acceptors (pyridine nitrogen, ester groups) creates a pharmacophore pattern that can interact with various biological targets.
Material Science Considerations
While less documented, the compound's structural features suggest potential applications in material science:
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As a precursor for conjugated systems through further functionalization
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In the development of coordination complexes, utilizing the amino group and pyridine nitrogen as coordination sites
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As building blocks for supramolecular assemblies through hydrogen bonding networks
Synthetic Organic Chemistry Utility
In synthetic organic chemistry, the compound can serve as:
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A versatile intermediate for the synthesis of more complex heterocyclic systems
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A model substrate for studying selective reactions in the presence of multiple functional groups
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A building block for the construction of compounds with biological relevance
Comparative Analysis with Structurally Related Compounds
Understanding the relationship between 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate and structurally similar compounds provides valuable insights into its unique properties and potential applications.
Comparison with Nitro-Substituted Analogs
The most significant difference between 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate and its nitro-substituted counterpart, dimethyl 2-(5-nitropyridin-2-yl)malonate, lies in the electronic properties of the substituents and their positions on the pyridine ring.
Feature | 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate | Dimethyl 2-(5-nitropyridin-2-yl)malonate |
---|---|---|
Electronic Effect of Substituent | Electron-donating (amino group) | Electron-withdrawing (nitro group) |
Position of Substituent | 3-position (adjacent to attachment point) | 5-position (para to attachment point) |
Basicity of Pyridine Nitrogen | Higher (enhanced by amino group) | Lower (reduced by nitro group) |
Reactivity toward Electrophiles | Enhanced at positions activated by amino group | Reduced due to electron-deficient system |
Reactivity toward Nucleophiles | Reduced at positions activated by amino group | Enhanced, especially at positions activated by nitro group |
Significance of Positional Isomerism
The position of the amino group at C-3 (adjacent to the point of attachment of the malonate group) creates unique steric and electronic environments that can influence:
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The conformation of the molecule, potentially affecting its ability to interact with biological targets
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The reactivity of the malonate group due to proximity effects
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The potential for intramolecular interactions between the amino group and nearby functional groups
Functional Group Interplay
The presence of both an amino group and malonate esters in the same molecule creates opportunities for selective transformations and the development of synthetic strategies that leverage the differential reactivity of these functional groups.
Spectroscopic Characterization
Spectroscopic methods provide essential tools for the identification and structural confirmation of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H NMR spectrum would feature characteristic signals:
Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
Pyridine H-4 | 7.0-7.5 | Doublet or doublet of doublets | 1H |
Pyridine H-5 | 7.2-7.6 | Multiplet | 1H |
Pyridine H-6 | 8.0-8.5 | Doublet | 1H |
Malonyl CH | 4.8-5.2 | Singlet | 1H |
Methyl ester CH₃ | 3.7-3.8 | Two singlets | 6H |
Amino NH₂ | 4.0-5.0 | Broad singlet | 2H |
The ¹³C NMR spectrum would show resonances for:
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Carbonyl carbons of the esters (δ ~165-170 ppm)
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Aromatic carbons of the pyridine ring (δ ~110-150 ppm)
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The malonate methine carbon (δ ~55-60 ppm)
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Methyl carbons of the esters (δ ~52-54 ppm)
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
Functional Group | Expected Wavenumber (cm⁻¹) |
---|---|
N-H stretching (amino) | 3300-3500 (typically two bands) |
C=O stretching (ester) | 1720-1750 |
C=N and C=C stretching (pyridine) | 1550-1650 |
C-O stretching (ester) | 1200-1250 |
C-N stretching | 1250-1350 |
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
-
Molecular ion peak at m/z 224 (corresponding to C₁₀H₁₂N₂O₄)
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Fragment ions corresponding to the loss of methoxy groups (m/z 193, 162)
-
Fragment ions from cleavage of the malonate-pyridine bond
Structure-Activity Relationships and Biological Relevance
The structural features of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate suggest potential biological activities that could be explored in pharmaceutical research.
Structure Optimization Strategies
For medicinal chemistry applications, structure optimization might focus on:
Structural Element | Modification Strategy | Potential Effect |
---|---|---|
Amino Group | Alkylation, acylation | Modulation of hydrogen bonding capacity and lipophilicity |
Ester Groups | Variation of alkyl chain, conversion to amides | Adjustment of pharmacokinetic properties |
Pyridine Ring | Introduction of additional substituents | Fine-tuning of electronic properties and target selectivity |
Malonate Bridge | Incorporation into cyclic structures | Conformational restriction and increased metabolic stability |
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